![molecular formula C14H11NO3 B5522164 4-[(hydroxyimino)methyl]phenyl benzoate](/img/structure/B5522164.png)

4-[(hydroxyimino)methyl]phenyl benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

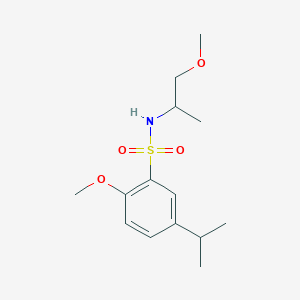

4-[(hydroxyimino)methyl]phenyl benzoate is a useful research compound. Its molecular formula is C14H11NO3 and its molecular weight is 241.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 241.07389321 g/mol and the complexity rating of the compound is 289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Liquid Crystal Research

Schiff base/ester liquid crystals with different lateral substituents, including 4-((2ʹ-substitutedphenylimino)methyl)phenyl-4”-alkoxy benzoates, demonstrate significant insights into mesophase behavior and stability. These compounds exhibit nematic phases influenced by lateral substituents, which affect melting temperatures and mesophase stability. The variations in lateral substituents (e.g., F, Br, NO2) impact the mesomorphic properties, with density functional theory (DFT) calculations providing further insights into the molecular interactions and stability of these phases (Ahmed et al., 2019).

Optical and Photophysical Studies

The synthesis and analysis of new wide-stability azo/ester/Schiff base liquid crystals reveal their thermal stability and optical activity. These compounds, including variants of 4-[(hydroxyimino)methyl]phenyl benzoate, exhibit high thermal stability with wide-temperature mesomorphic ranges. Their optical properties were studied using UV-vis spectroscopy, showing that the molecular structure and substituents significantly influence the photophysical behavior of these materials (Nagwa H. S. Ahmed et al., 2020).

Catalytic Applications

Research into polymeric metal complexes derived from divalent transition metal ions with compounds similar to this compound shows promising catalytic activity. These complexes are active for the oxidation of aldehyde groups to corresponding carboxylic acids, demonstrating potential applications in catalysis and chemical synthesis. The oxidation of aldehydes was found to be quantitative with high selectivity for benzoic acid, indicating the efficiency of these polymeric complexes in catalytic reactions (Ingole et al., 2013).

Tissue Engineering Materials

While not directly related to this compound, research on polyhydroxyalkanoates (PHA) and their composites offers insights into the development of biomaterials for medical devices and tissue engineering. These materials, including PHB, PHBV, and P4HB, demonstrate favorable mechanical properties, biocompatibility, and degradation times, which are crucial for developing devices such as sutures, repair patches, and bone marrow scaffolds (Chen & Wu, 2005).

Novel Organic Salts and Their Properties

The synthesis and structural investigation of novel Schiff base compounds, such as phenylmethanaminium (E)-4-((benzylimino)methyl)benzoate, reveal their potential in optoelectronic and nonlinear optical (NLO) applications. These compounds exhibit good optical and NLO properties, making them suitable for lasers and frequency-converting applications. The study combines single-crystal X-ray diffraction, Hirshfeld surface analysis, and quantum chemical calculations to understand the structure-property relationships in these materials (Ashfaq et al., 2021).

特性

IUPAC Name |

[4-[(E)-hydroxyiminomethyl]phenyl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-14(12-4-2-1-3-5-12)18-13-8-6-11(7-9-13)10-15-17/h1-10,17H/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHGSVJYUVXWDJ-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{5-[2-(dimethylamino)-1,3-thiazol-5-yl]-4-phenyl-1H-imidazol-1-yl}acetic acid](/img/structure/B5522085.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide hydrochloride](/img/structure/B5522090.png)

![5-[(3-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5522095.png)

![methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522100.png)

![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4,6-dimethyl-2(1H)-pyrimidinone](/img/structure/B5522128.png)

![3-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5522140.png)

![11-(1-azepanyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5522152.png)

![N-methyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5522158.png)

![5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5522171.png)

![4-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5522174.png)

![2-{1-methyl-4-[4-(1H-pyrazol-3-yl)benzoyl]-2-piperazinyl}ethanol](/img/structure/B5522182.png)